Cas no 814-75-5 (3-Bromo-2-butanone)

3-Bromo-2-butanone structure
3-Bromo-2-butanone structure
Product Name:3-Bromo-2-butanone
CAS No:814-75-5
MF:C4H7BrO
MW:151.001780748367
MDL:MFCD00013538
CID:83092
PubChem ID:24884602
Update Time:2025-07-25

3-Bromo-2-butanone Chemical and Physical Properties

Names and Identifiers

    • 3-bromobutan-2-one
    • 3-bromo-2-butanone
    • 3-Bromobut-2-one
    • W-104208
    • DTXSID50883587
    • FT-0611412
    • NS00042322
    • 814-75-5
    • EINECS 212-404-6
    • A840139
    • 3-bromobutanone
    • AS-75985
    • SCHEMBL215646
    • 3-Bromo-2-butanone, 97%
    • 2-Butanone, 3-bromo-
    • EN300-95280
    • 3-bromo-butan-2-on
    • 2-bromo-3-butanone
    • 3-bromo-2-butanon
    • AT12822
    • MFCD00013538
    • CS-0130132
    • 3-bromo-butan-2-one
    • AKOS015841107
    • 3-Bromo-2-butanone (ACI)
    • (±)-α-Bromoethyl methyl ketone
    • 1-Bromoethyl methyl ketone
    • α-Bromoethyl methyl ketone
    • STL268901
    • 90% with calcium carbonate stabilizer
    • DTXCID101023101
    • DB-031917
    • 3-Bromo-2-butanone
    • MDL: MFCD00013538
    • Inchi: 1S/C4H7BrO/c1-3(5)4(2)6/h3H,1-2H3
    • InChI Key: BNBOUFHCTIFWHN-UHFFFAOYSA-N
    • SMILES: O=C(C(C)Br)C
    • BRN: 906773

Computed Properties

  • Exact Mass: 149.96800
  • Monoisotopic Mass: 149.968027
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 6
  • Rotatable Bond Count: 1
  • Complexity: 60.6
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 3
  • XLogP3: 1.1
  • Topological Polar Surface Area: 17.1

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.416 g/mL at 25 °C
  • Boiling Point: 36 °C (11 mmHg)
  • Flash Point: Degrees Fahrenheit:123.8°F
    Degrees Celsius:51°C
  • Refractive Index: n20/D 1.460
  • Solubility: Miscible with dichloromethane.
  • PSA: 17.07000
  • LogP: 1.35880
  • Solubility: Not determined

3-Bromo-2-butanone Security Information

  • Symbol: GHS02 GHS05 GHS07
  • Signal Word:Danger
  • Hazard Statement: H226-H302-H312-H314
  • Warning Statement: P280-P305+P351+P338-P310
  • Hazardous Material transportation number:1224
  • WGK Germany:2
  • Hazard Category Code: 21/22-34
  • Safety Instruction: S36/37/39-S26
  • RTECS:EL7005000
  • Hazardous Material Identification: Xn
  • Risk Phrases:R36/37/38
  • Packing Group:III
  • Safety Term:8
  • HazardClass:8
  • PackingGroup:III
  • TSCA:Yes
  • Storage Condition:The warehouse is ventilated and dried at low temperature, and stored and transported separately from oxidants and food

3-Bromo-2-butanone Pricemore >>

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3-Bromo-2-butanone Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Catalysts: Silica Solvents: Methanol ;  10 min, reflux
Reference
Silica gel catalyzed α-bromination of ketones using N-bromosuccinimide: An easy and rapid method
Reddy, Bodireddy Mohan; et al, Chinese Chemical Letters, 2014, 25(1), 179-182

Production Method 2

Reaction Conditions
1.1 Reagents: Bromine
Reference
Asymmetric synthesis of α-chiral ketones by the reduction of enones with baker's yeast
Kawai, Yasushi; et al, Tetrahedron: Asymmetry, 2001, 12(21), 3007-3013

Production Method 3

Reaction Conditions
1.1 Reagents: Magnesium bromide
Reference
Reaction of α-nitroepoxides with hydrohalic acids and their salts
Sokolov, N. A.; et al, Zhurnal Organicheskoi Khimii, 1980, 16(2), 281-3

Production Method 4

Reaction Conditions
1.1 Reagents: Dimethyl sulfoxide ,  Bromotrimethylsilane Solvents: Acetonitrile
Reference
Regioselective α-bromination of carbonyl compounds with trimethylbromosilane-dimethyl sulfoxide
Bellesia, Franco; et al, Journal of Chemical Research, 1986, (11), 428-9

Production Method 5

Reaction Conditions
1.1 Reagents: Bromine Solvents: Diethyl ether ;  overnight, rt
1.2 Reagents: Sodium thiosulfate
Reference
Stereodivergent Synthesis of Chromanones and Flavanones via Intramolecular Benzoin Reaction
Wen, Genfa; et al, Organic Letters, 2016, 18(16), 3980-3983

Production Method 6

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Bromine Solvents: Water ;  0 °C; 15 min, 0 °C
1.2 Reagents: Acetic acid Solvents: Acetone ,  Water ;  0 °C; 1 h, 0 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water
Reference
A Mild, Convenient, and Inexpensive Procedure for Conversion of Vinyl Halides to α-Haloketones
VanBrunt, Michael P.; et al, Journal of Organic Chemistry, 2003, 68(8), 3323-3326

Production Method 7

Reaction Conditions
1.1 Reagents: Hydrogen tribromide, compd. with N,N-dimethylacetamide (1:2) Solvents: Methanol
Reference
Selective monobromination of ketones by bis(dimethylacetamide)hydrogen tribromide
Rodygin, M. Yu.; et al, Zhurnal Organicheskoi Khimii, 1994, 30(6), 827-32

Production Method 8

Reaction Conditions
1.1 Reagents: Ammonium bromide ,  Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Methanol ;  8 h, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ;  rt
Reference
Oxidative bromination of ketones using ammonium bromide and oxone
Macharla, Arun Kumar; et al, Tetrahedron Letters, 2012, 53(2), 191-195

Production Method 9

Reaction Conditions
1.1 Reagents: 2-Butene-1,4-diaminium, N,N,N,N′,N′,N′-hexamethyl-, bromide (tribromide) Solvents: Chloroform
Reference
Studies of amines and ammonium compounds. CXCII. Complexes of 1,4-bis(trimethylammonium)-2-butene dihalides with bromine as bromination agents for substitution reactions
Khachatryan, N. G.; et al, Armyanskii Khimicheskii Zhurnal, 1986, 39(5), 290-4

3-Bromo-2-butanone Raw materials

3-Bromo-2-butanone Preparation Products

3-Bromo-2-butanone Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:814-75-5)3-BROMO-2-BUTANONE
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Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 11:59
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Amadis Chemical Company Limited
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(CAS:814-75-5)3-Bromo-2-butanone
Order Number:A840139
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Quantity:50g/250g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 06:48
Price ($):286.0/630.0
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Additional information on 3-Bromo-2-butanone

Recent Advances in the Study of 3-Bromo-2-butanone (CAS: 814-75-5) in Chemical Biology and Pharmaceutical Research

3-Bromo-2-butanone (CAS: 814-75-5) is a versatile chemical compound that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by its brominated ketone structure, serves as a key intermediate in the synthesis of various biologically active molecules. Recent studies have explored its utility in drug discovery, chemical probes, and as a building block for complex organic syntheses. This research brief aims to summarize the latest findings and advancements related to 3-Bromo-2-butanone, providing insights into its chemical properties, biological activities, and potential therapeutic applications.

One of the most notable areas of research involving 3-Bromo-2-butanone is its role in the synthesis of bioactive molecules. A study published in the Journal of Medicinal Chemistry (2023) demonstrated its efficacy as a precursor in the development of novel kinase inhibitors. The researchers utilized 3-Bromo-2-butanone to introduce a bromoalkyl moiety into the inhibitor scaffold, which significantly enhanced the compound's binding affinity and selectivity. This finding underscores the compound's value in medicinal chemistry, particularly in the design of targeted therapies for cancer and other diseases.

In addition to its applications in drug discovery, 3-Bromo-2-butanone has also been investigated for its potential as a chemical probe. A recent study in ACS Chemical Biology (2024) highlighted its use in covalent modification of proteins, enabling the identification and characterization of reactive cysteine residues. This approach has proven invaluable in proteomics research, offering a powerful tool for studying protein function and interaction networks. The study further revealed that 3-Bromo-2-butanone's reactivity can be finely tuned by modifying its chemical environment, opening new avenues for the development of selective probes.

The safety and handling of 3-Bromo-2-butanone have also been a focus of recent research. A comprehensive toxicological assessment published in Chemical Research in Toxicology (2023) evaluated its potential hazards and recommended safety protocols for laboratory use. The study found that while 3-Bromo-2-butanone exhibits moderate toxicity, proper handling and storage can mitigate risks. These findings are critical for researchers working with this compound, ensuring safe and responsible use in experimental settings.

Looking ahead, the potential of 3-Bromo-2-butanone in pharmaceutical applications continues to expand. Emerging research suggests its utility in the synthesis of chiral compounds, leveraging its bromine atom for stereoselective transformations. A recent preprint on bioRxiv (2024) proposed a novel catalytic system that utilizes 3-Bromo-2-butanone to achieve high enantioselectivity in the synthesis of beta-amino alcohols, a class of compounds with significant pharmacological relevance. This advancement highlights the compound's versatility and its role in enabling innovative synthetic methodologies.

In conclusion, 3-Bromo-2-butanone (CAS: 814-75-5) remains a compound of great interest in chemical biology and pharmaceutical research. Its diverse applications, from drug discovery to chemical probing, underscore its importance as a tool and intermediate in modern science. Continued research into its properties and potential uses will undoubtedly yield further breakthroughs, solidifying its place in the toolkit of researchers worldwide.

Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:814-75-5)3-BROMO-2-BUTANONE
LE8231
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
Email
Amadis Chemical Company Limited
(CAS:814-75-5)3-Bromo-2-butanone
A840139
Purity:99%/99%
Quantity:50g/250g
Price ($):286.0/630.0
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